Aloenin

Übersicht

Beschreibung

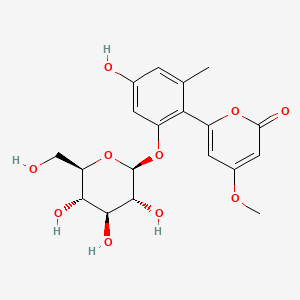

Aloenin ist eine natürlich vorkommende Verbindung, die in verschiedenen Arten der Gattung Aloe vorkommt, insbesondere in Aloe arborescens. Es ist eine phenolische Verbindung, die für ihre medizinischen Eigenschaften bekannt ist, darunter entzündungshemmende und antioxidative Wirkungen. This compound wird chemisch als Pyronderviat klassifiziert, genauer gesagt als 4-Methoxy-6-(2’-β-D-Glucopyranosyl-4’-hydroxy-6’-methylphenyl)-2-pyron .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Aloenin kann aus den Blättern von Aloe arborescens mithilfe verschiedener chromatographischer Techniken extrahiert werden. Die Hochleistungsflüssigkeitschromatographie (HPLC) wird häufig für die quantitative Bestimmung eingesetzt. Der Extraktionsprozess beinhaltet die Verwendung einer mobilen Phase aus Acetonitril und wässriger Essigsäure, gefolgt von Elution und Detektion bei 306 nm .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die großtechnische Extraktion aus Aloe arborescens-Blättern. Die Blätter werden verarbeitet, um den Saft zu erhalten, der dann einer chromatographischen Trennung unterzogen wird, um this compound zu isolieren. Die isolierte Verbindung wird dann durch Techniken wie Hochleistungs-Dünnschichtchromatographie (HPTLC) und Gaschromatographie-Massenspektrometrie (GC-MS) weiter gereinigt .

Chemische Reaktionsanalyse

Arten von Reaktionen: this compound unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Es ist bekannt, mit Oxidationsmitteln zu reagieren, um verschiedene Oxidationsprodukte zu bilden. Reduktionsreaktionen können this compound in seine entsprechenden reduzierten Formen umwandeln, während Substitutionsreaktionen verschiedene funktionelle Gruppen in das Molekül einführen können .

Häufige Reagenzien und Bedingungen: Häufig verwendete Reagenzien bei den Reaktionen von this compound sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, wie z. B. bestimmten Temperaturen und pH-Werten, um sicherzustellen, dass die gewünschten Produkte gebildet werden .

Hauptsächlich gebildete Produkte: Die hauptsächlich gebildeten Produkte aus den Reaktionen von this compound hängen von der Art der Reaktion und den verwendeten Reagenzien ab. Oxidationsreaktionen können verschiedene oxidierte Derivate erzeugen, während Reduktionsreaktionen reduzierte Formen von this compound ergeben. Substitutionsreaktionen führen zur Bildung von this compound-Derivaten mit verschiedenen funktionellen Gruppen .

Analyse Chemischer Reaktionen

Types of Reactions: Aloenin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to react with oxidizing agents to form different oxidation products. Reduction reactions can convert this compound into its corresponding reduced forms, while substitution reactions can introduce different functional groups into the molecule .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. Oxidation reactions can produce various oxidized derivatives, while reduction reactions yield reduced forms of this compound. Substitution reactions result in the formation of this compound derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Inhibition of Pancreatic Lipase

Aloenin A has been studied for its potential as a pancreatic lipase inhibitor, which is crucial in managing obesity and hyperlipidemia. A study demonstrated that this compound A exhibited an IC50 value of 14.95 μg/mL against pancreatic lipase, indicating its effectiveness in fat metabolism regulation. Molecular docking studies revealed that this compound A binds to the substrate binding site of the enzyme, stabilizing it through hydrogen bonds .

1.2 Anti-Inflammatory Properties

Research has shown that this compound possesses anti-inflammatory properties, contributing to its potential use in treating inflammatory diseases. Aloin, a related compound, has been noted for its ability to reduce inflammation and promote healing in various clinical settings .

Clinical Applications

2.1 Wound Healing

This compound has been included in formulations for wound healing due to its antimicrobial and anti-inflammatory properties. Clinical trials have shown that Aloe vera gel, which contains this compound, significantly reduces healing time for burns compared to traditional treatments. For instance, one study reported that patients using Aloe vera gel experienced faster recovery from second-degree burns than those treated with standard ointments .

| Study | Sample Size | Treatment | Results |

|---|---|---|---|

| Khorasani et al., 2009 | 30 | Aloe vera cream vs. sulfadiazine | 100% cure rate in Aloe group after 19 days |

| Moghbel et al., 2007 | 30 | Aloe vera dressing vs. silver sulfadiazine | 90.6% improvement within 10 days in Aloe group |

2.2 Antimicrobial Effects

This compound has demonstrated antimicrobial activity against various pathogens, making it a candidate for inclusion in topical antiseptics and treatments for infections. Studies have indicated that Aloe vera extracts can inhibit the growth of bacteria and fungi, supporting its use in treating skin infections and other microbial conditions .

Toxicological Considerations

While this compound shows promise in various applications, it is essential to consider potential toxicity. Some studies have highlighted adverse effects associated with high doses of Aloe vera extracts, including cytotoxicity in cell lines and gastrointestinal complications when consumed . Ongoing research is necessary to clarify the safety profile of this compound and establish safe dosage levels.

Wirkmechanismus

The mechanism of action of aloenin involves its interaction with various molecular targets and pathways. This compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. It also acts as an antioxidant by scavenging free radicals and reducing oxidative stress. The compound’s ability to modulate these pathways contributes to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Aloenin wird häufig mit anderen phenolischen Verbindungen verglichen, die in Aloe-Arten vorkommen, wie z. B. Aloin und Aloe-Emodin. Während alle diese Verbindungen ähnliche entzündungshemmende und antioxidative Eigenschaften aufweisen, ist this compound aufgrund seiner spezifischen chemischen Struktur und Stabilität einzigartig. Im Gegensatz zu Aloin, das schnell durch Verdauungsenzyme abgebaut wird, bleibt this compound in verschiedenen biologischen Systemen stabil .

Ähnliche Verbindungen:- Aloin

- Aloe-Emodin

- Barbaloin

- Aloesin

Die einzigartige Stabilität und die spezifische chemische Struktur von this compound machen es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen.

Biologische Aktivität

Aloenin, a glycoside derived from the genus Aloe, particularly from species like Aloe vera, has garnered significant attention for its diverse biological activities. This article explores the various mechanisms through which this compound exerts its effects, supported by recent research findings and case studies.

This compound is classified as a secondary metabolite, with a complex structure that contributes to its biological properties. It is primarily recognized for its role in promoting hair growth and enhancing skin recuperation. Studies indicate that this compound possesses anti-inflammatory, antibacterial, and antioxidant properties, which are crucial for its therapeutic applications in dermatology and cosmetic industries .

Table 1: Biological Activities of this compound

Research Findings

Recent studies have provided insights into the pharmacological potential of this compound. Notably, a study highlighted its ability to inhibit pancreatic lipase, suggesting a possible role in weight management and metabolic health . Furthermore, this compound has been investigated for its potential as a chemopreventive agent against cancer, particularly in inhibiting tumor promotion mechanisms .

Case Study: this compound in Dermatology

A clinical trial involving this compound application on patients with chronic wounds demonstrated significant improvement in healing rates compared to standard treatments. The study concluded that this compound's properties not only promote tissue regeneration but also reduce scarring, making it an attractive candidate for advanced wound care therapies.

Safety and Toxicity

Despite its beneficial effects, the safety profile of this compound must be considered. Research indicates that while this compound itself shows no genotoxic potential, whole leaf extracts containing higher concentrations of other aloe compounds may pose risks, including potential carcinogenic effects when used improperly . Therefore, it is crucial to standardize this compound extraction methods to ensure safety in clinical applications.

Future Directions

The exploration of this compound's biological activity continues to expand. Future research should focus on:

- Mechanistic Studies : Understanding the molecular pathways through which this compound exerts its effects.

- Formulation Development : Creating optimized formulations that enhance bioavailability and therapeutic efficacy.

- Clinical Trials : Conducting larger-scale trials to validate the therapeutic benefits of this compound in various medical fields.

Eigenschaften

IUPAC Name |

6-[4-hydroxy-2-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-4-methoxypyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O10/c1-8-3-9(21)4-11(15(8)12-5-10(26-2)6-14(22)27-12)28-19-18(25)17(24)16(23)13(7-20)29-19/h3-6,13,16-21,23-25H,7H2,1-2H3/t13-,16-,17+,18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJNVVJUICKJEQ-LQDZTQBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10191751 | |

| Record name | Aloenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38412-46-3 | |

| Record name | Aloenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38412-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aloenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038412463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aloenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Pyran-2-one, 6-[2-(β-D-glucopyranosyloxy)-4-hydroxy-6-methylphenyl]-4-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALOENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN96CW6CSU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.